![molecular formula C13H20N4O4 B2990423 1-[[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]methyl]triazole-4-carboxylic acid CAS No. 2377033-34-4](/img/structure/B2990423.png)

1-[[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]methyl]triazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves intricate steps, typically starting from readily available precursors. Researchers have explored various synthetic routes, including click chemistry approaches, to obtain triazole derivatives. These methods aim to optimize yields, minimize side reactions, and enhance scalability .

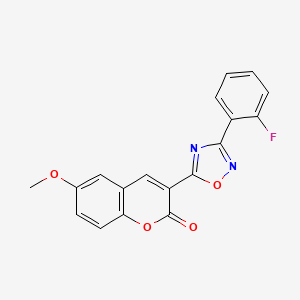

Molecular Structure Analysis

The molecular structure of 1-[[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]methyl]triazole-4-carboxylic acid consists of a triazole nucleus—a nitrogenous heterocyclic moiety. This central structural component plays a crucial role in a variety of drug classes, such as antibacterial, antifungal, anticancer, antioxidant, and antiviral agents. Understanding its three-dimensional arrangement and functional groups is essential for predicting its interactions with biological targets .

Chemical Reactions Analysis

The compound’s reactivity depends on its functional groups and the presence of heteroatoms. Researchers have explored its behavior in various reactions, including nucleophilic substitutions, cyclizations, and condensations. These reactions contribute to the diversification of triazole derivatives and their potential applications .

Aplicaciones Científicas De Investigación

1. Synthesis Methods and Chemical Properties

- Copper(I)-Catalyzed Synthesis: Tornøe, Christensen, and Meldal (2002) describe the copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase. This method is significant for synthesizing 1,4-substituted [1,2,3]-triazoles, which are structurally related to the compound (Tornøe, Christensen, & Meldal, 2002).

- Ruthenium-Catalyzed Synthesis: Ferrini et al. (2015) developed a ruthenium-catalyzed synthesis method for 5-amino-1,2,3-triazole-4-carboxylates. This method provides a way to create triazole-based scaffolds, potentially applicable to the compound (Ferrini et al., 2015).

- Solid-Phase Synthesis: Zaragoza and Petersen (1996) reported on the solid-phase synthesis of diversely substituted 1,2,3-triazoles. This method could be relevant for synthesizing variants of the compound (Zaragoza & Petersen, 1996).

2. Applications in Medicinal Chemistry

- Antimicrobial Activity: Holla et al. (2005) synthesized two substituted 1,2,3-triazoles and evaluated their antimicrobial activity. This suggests potential biomedical applications for related triazole compounds (Holla et al., 2005).

- Synthesis of Bioactive Compounds: Al‐Otaibi, Almuqrin, and Mary (2020) analyzed triazole derivatives for their structural, nonlinear optical, electronic, and biological properties, indicating a broad range of potential applications for similar triazole compounds (Al‐Otaibi, Almuqrin, & Mary, 2020).

3. Broader Chemical Applications

- Polymer-supported Synthesis: Samanta and Yli-Kauhaluoma (2005) developed a polymer-supported synthesis of 1,2,4-triazoles. This highlights the versatility of triazole chemistry in various polymer applications (Samanta & Yli-Kauhaluoma, 2005).

Mecanismo De Acción

The precise mechanism of action for 1-[[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]methyl]triazole-4-carboxylic acid varies based on its specific context. For instance, in antifungal drugs like fluconazole and voriconazole, the triazole moiety interferes with fungal cell membrane synthesis. In other cases, it may inhibit enzymes or modulate receptor activity. Further studies are needed to elucidate its exact mode of action .

Safety and Hazards

As with any chemical compound, safety precautions are essential during handling, synthesis, and use. Researchers should follow established protocols, wear appropriate protective gear, and work in well-ventilated areas. Additionally, consider potential hazards related to toxicity, flammability, and reactivity .

Propiedades

IUPAC Name |

1-[[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]methyl]triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O4/c1-13(2,3)21-12(20)14-9-4-8(5-9)6-17-7-10(11(18)19)15-16-17/h7-9H,4-6H2,1-3H3,(H,14,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXWQCYGQLFQAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)CN2C=C(N=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2990343.png)

![(1R,5S)-8-((1-methyl-1H-imidazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2990347.png)

![N-(2,3-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2990352.png)

![N-butyl-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2990354.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2990355.png)

![Imidazo[1,2-a]pyrazine-8-thiol](/img/structure/B2990358.png)

![N-(1-cyanocyclohexyl)-2-{[4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methylacetamide](/img/structure/B2990359.png)

![2-Cyclopropyl-1-[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2990362.png)